molecular formula C16H21FN4O3S B5536254 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide

Cat. No. B5536254
M. Wt: 368.4 g/mol
InChI Key: UJVMIGQWYNPQDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide involves multi-step chemical reactions, starting from basic precursors to achieve the final compound. Saeed et al. (2020) report the synthesis of antipyrine derivatives, which share a core structure with our compound of interest, indicating the use of similar synthesis pathways could be applied. These pathways often involve the formation of the pyrazole ring, followed by the introduction of sulfonamide and benzamide groups through targeted reactions (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide has been elucidated using techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These methods provide detailed insights into the intermolecular interactions, including hydrogen bonding, π-interactions, and electrostatic energy contributions, which play a significant role in the stabilization of the compound's structure (Saeed et al., 2020).

Scientific Research Applications

Anticancer Applications

  • Antiproliferative Activities : A study focusing on pyrazole-sulfonamide derivatives exhibited significant cell-selective effects against rat brain tumor cells (C6). Some compounds demonstrated broad-spectrum antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
  • Carbonic Anhydrase Inhibitory Activities : Research on polymethoxylated-pyrazoline benzene sulfonamides highlighted superior carbonic anhydrase inhibitory activity against human isoenzymes hCA I and II, indicating potential for cancer therapy due to the critical role of these enzymes in tumor progression and metastasis (Kucukoglu et al., 2016).

Antimicrobial Applications

  • Novel Pyrazolopyrimidines : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized, showing enhanced antimicrobial activities against various bacteria and fungi. Some derivatives exceeded the activity of reference drugs, indicating their potential as new antimicrobial agents (Alsaedi et al., 2019).

Antipsychotic Applications

  • Potential Antipsychotic Agents : The synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated significant antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Other Applications

  • Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their derivatives exhibited significant anti-influenza A virus (H5N1) activities, highlighting their potential as antiviral agents against bird flu influenza (Hebishy et al., 2020).
  • Electrophysiological Activity : N-Substituted imidazolylbenzamides or benzene-sulfonamides showed potential as selective class III agents for cardiac electrophysiological activity, indicating their use in treating arrhythmias (Morgan et al., 1990).

Future Directions

The development of new drugs that contain heterocyclic nuclei like pyrazole and imidazole is an active area of research due to their high chemotherapeutic values . These compounds are being explored for their potential in overcoming problems in drug therapy, such as antimicrobial resistance .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-fluoroethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3S/c1-12-10-13(2)21(20-12)9-8-18-16(22)14-4-3-5-15(11-14)25(23,24)19-7-6-17/h3-5,10-11,19H,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVMIGQWYNPQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)NCCF)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide

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